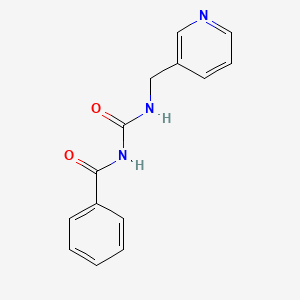
N-(pyridin-3-ylmethylcarbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-3-ylmethylcarbamoyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(pyridin-3-ylmethylcarbamoyl)benzamide”, typically involves the condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The resulting products are then purified, and their structures are confirmed using spectroscopic and elemental methods .Applications De Recherche Scientifique
Antitumor Activity and HDAC Inhibition
One significant area of research has been in the exploration of N-(pyridin-3-ylmethylcarbamoyl)benzamide derivatives for their antitumor activities. A study discusses the synthesis and biological evaluation of an orally active histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Structural Analysis and Crystallography
Research on the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative reveals insights into the molecular configuration, demonstrating differences in the orientation of the pyridine ring with respect to the benzene ring (Artheswari et al., 2019).
Photocatalytic Degradation Studies
The kinetics and products of TiO2 photocatalytic degradation of pyridine, a core component of the chemical structure in many pesticides, have been studied. This research provides insights into the environmental applications of photocatalysis for the removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).
Potassium Channel Openers for Epilepsy Treatment
N-Pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research highlights the potential therapeutic applications of these compounds in treating neurological conditions (Amato et al., 2011).
Inhibition of Aldosterone Synthase
A series of N-(Pyridin-3-yl)benzamides has been synthesized and evaluated for their inhibition of human aldosterone synthase (CYP11B2), demonstrating potential for selective in vitro inhibition. This research contributes to the understanding of how these compounds could be used to target specific enzymes involved in steroidogenesis (Zimmer et al., 2011).
Photophysical and Electrochemical Applications
Studies on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties reveal their potential for use in luminescent materials and sensors. Such compounds exhibit significant photophysical behavior, depending on solvent polarity, and demonstrate mechanochromic properties (Srivastava et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for “N-(pyridin-3-ylmethylcarbamoyl)benzamide” could involve further studies on its potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, its anticancer properties could also be explored .
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRYAWBQLAPDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethylcarbamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)
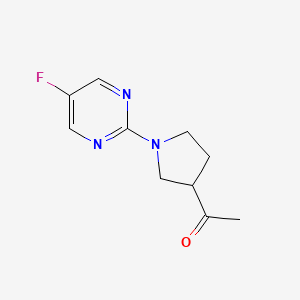

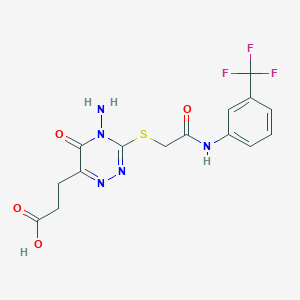
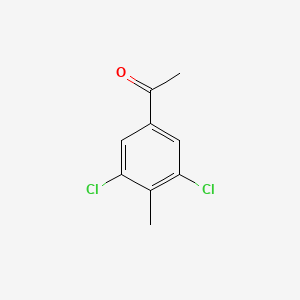
![tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide](/img/structure/B2656553.png)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)
![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

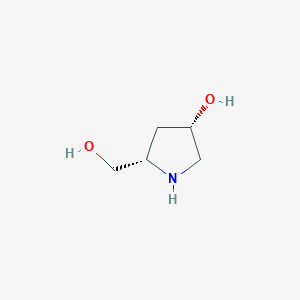
![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)